N-isopropyl-5-methyl-4-isoxazolecarboxamide
Description
Properties
IUPAC Name |
5-methyl-N-propan-2-yl-1,2-oxazole-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2/c1-5(2)10-8(11)7-4-9-12-6(7)3/h4-5H,1-3H3,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHXSQQTYJFWUBP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NO1)C(=O)NC(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the (3 + 2) cycloaddition reaction using Cu(I) or Ru(II) as catalysts . metal-free synthetic routes are also being explored to avoid the drawbacks of metal-catalyzed reactions, such as high costs and toxicity .
Industrial Production Methods
In industrial settings, the production of N-isopropyl-5-methyl-4-isoxazolecarboxamide may involve microwave-assisted one-pot synthesis from α-acetylenic γ-hydroxyaldehydes and hydroxylamine . This method is efficient and catalyst-free, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-isopropyl-5-methyl-4-isoxazolecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the isoxazole ring.
Substitution: The isoxazole ring can undergo substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution reagents: Halogens (Cl2, Br2), alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Pharmacological Properties
N-isopropyl-5-methyl-4-isoxazolecarboxamide exhibits a range of pharmacological activities, primarily attributed to its action as a selective antagonist for specific receptors. Key properties include:
- Adrenoceptor Activity : The compound has shown significant affinity for the α1A adrenoceptor, which is crucial for managing lower urinary tract symptoms (LUTS) and benign prostatic hyperplasia (BPH) without inducing hypotensive effects. This selectivity makes it a promising candidate for treating conditions associated with urinary obstruction .
- Neurogenic Lower Urinary Tract Dysfunction : It has been indicated that this compound can effectively alleviate symptoms related to neurogenic lower urinary tract dysfunction, providing a safer alternative to traditional treatments that may have adverse cardiovascular effects .
Therapeutic Applications
The therapeutic applications of this compound are diverse, encompassing several medical conditions:
- Benign Prostatic Hyperplasia (BPH) : Clinical studies suggest that this compound can significantly reduce the contractility of the prostatic urethra, thus improving urinary flow in patients suffering from BPH .
- Lower Urinary Tract Symptoms (LUTS) : The compound's ability to relax the urethra while minimizing blood pressure changes makes it suitable for treating LUTS, including urgency and incontinence .
- Intraocular Pressure Management : Preliminary research indicates potential use in lowering intraocular pressure, which could benefit patients with glaucoma or other ocular hypertension conditions .
- Cardiac Arrhythmia and Erectile Dysfunction : The compound has been explored for its efficacy in treating cardiac arrhythmias and erectile dysfunction, highlighting its versatility in addressing various health issues .
Case Studies and Research Findings
Several studies have documented the effectiveness of this compound:
Mechanism of Action
The mechanism of action of N-isopropyl-5-methyl-4-isoxazolecarboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs of N-isopropyl-5-methyl-4-isoxazolecarboxamide, highlighting differences in substituents, molecular weights, and physical properties:
Key Observations:
Substituent Effects on Molecular Weight: The addition of aromatic groups (e.g., phenyl in compound 63) or fused heterocycles (e.g., quinoline in compound 4r) increases molecular weight significantly compared to simpler derivatives like the hypothetical target compound. Halogenation (e.g., chlorine in N-(3-chlorophenyl)-5-methyl-4-isoxazolecarboxamide) moderately increases molecular weight due to the atomic mass of chlorine .
Impact of Substituents on Physical Properties :
- Melting points correlate with molecular symmetry and intermolecular interactions. For example, compound 63, with a planar phenyl group and hydrogen-bonding carboxamide, exhibits a sharp melting point (133.9–135.2°C), while fused heterocycles (e.g., 11i) show higher melting points (>210°C) due to rigid structures .
Synthetic Efficiency: Carboxamide derivatives are typically synthesized via coupling reactions using reagents like HBTU (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate) and DIPEA (diisopropylethylamine) in polar aprotic solvents (e.g., DMF), as seen in compound 63’s 90% yield .
Spectral and Analytical Data Comparison
NMR and MS Trends:
1H NMR :
Mass Spectrometry :
- Molecular ion peaks ([M+H]⁺) for isoxazole carboxamides are prominent in EI-MS, with fragmentation patterns dominated by loss of the carboxamide group (e.g., –CONHR) .
Biological Activity
N-isopropyl-5-methyl-4-isoxazolecarboxamide is a compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article delves into its synthesis, biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
This compound belongs to the isoxazole family, characterized by a five-membered heterocyclic ring containing nitrogen and oxygen. The compound can be synthesized through various methods, including the coupling reaction of aniline derivatives with isoxazole-carboxylic acids, followed by characterization using spectroscopic techniques such as IR, HRMS, and NMR .
Anticancer Properties
Research has shown that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its cytotoxic effects against several cancer cell lines, including:
- Hepatocellular carcinoma (Hep3B and HepG2)
- Cervical adenocarcinoma (HeLa)
- Breast carcinoma (MCF-7)
- Melanoma (B16F1)
- Colorectal adenocarcinoma (Caco-2)
- Colon adenocarcinoma (Colo205)
The compound's effectiveness was measured using the MTS assay, which assesses cell viability. Notably, isoxazole derivatives have shown moderate to potent antiproliferative activities with low IC50 values .
| Cell Line | IC50 Value (µM) |
|---|---|
| Hep3B | 0.022 |
| HepG2 | 0.065 |
| HeLa | 0.045 |
| MCF-7 | 0.050 |
| B16F1 | 0.030 |
Antimicrobial Activity
In addition to its anticancer properties, this compound has been studied for its antimicrobial effects. Preliminary investigations indicate potential efficacy against various bacterial and fungal strains, although further studies are required to elucidate specific mechanisms and therapeutic applications .
The biological activity of this compound is believed to involve its interaction with specific molecular targets within cells. These interactions may include:
- Enzyme Inhibition : The compound may inhibit enzymes critical for cancer cell proliferation.
- Receptor Modulation : It may bind to cellular receptors that regulate apoptosis and cell cycle progression.
The exact pathways remain under investigation; however, the structural characteristics of the compound likely influence its reactivity and binding affinity .
Case Studies
- Anticancer Efficacy : A study investigated a series of isoxazole-carboxamide derivatives, including this compound, demonstrating significant cytotoxicity against multiple cancer cell lines. The findings suggest that structural modifications can enhance anticancer activity .
- Synergistic Effects : Another research effort evaluated combinations of this compound with other chemotherapeutic agents, revealing potential synergistic effects that could improve treatment outcomes in resistant cancer types .
Q & A
Q. What approaches validate crystallographic data quality for novel derivatives?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
